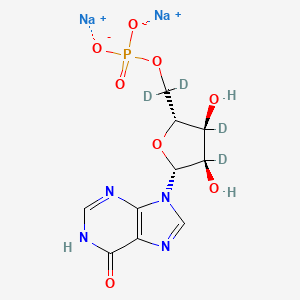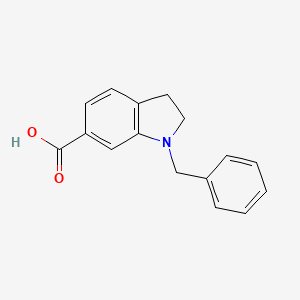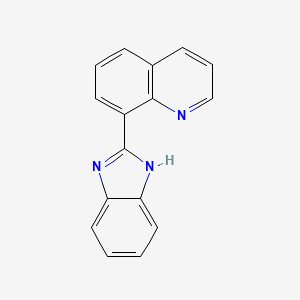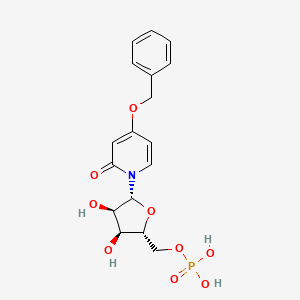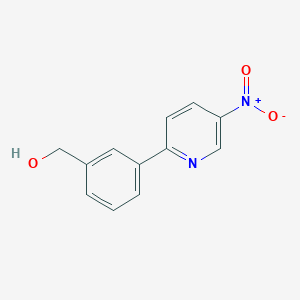![molecular formula C8H15NO B13846586 endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
endo-3-Azabicyclo[3.3.1]nonan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
endo-3-Azabicyclo[3.3.1]nonan-7-ol: is a bicyclic compound with a nitrogen atom incorporated into its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-3-Azabicyclo[3.3.1]nonan-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: endo-3-Azabicyclo[3.3.1]nonan-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
endo-3-Azabicyclo[3.3.1]nonan-7-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of endo-3-Azabicyclo[3.3.1]nonan-7-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
exo-3-Azabicyclo[3.3.1]nonan-7-ol: A structural isomer with different spatial arrangement.
3-Azabicyclo[3.3.1]nonane: A related compound without the hydroxyl group.
7-Azabicyclo[2.2.1]heptane: A bicyclic compound with a different ring structure.
Uniqueness: endo-3-Azabicyclo[3.3.1]nonan-7-ol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it valuable for various applications where these unique characteristics are advantageous.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1S,5R)-3-azabicyclo[3.3.1]nonan-7-ol |
InChI |
InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2/t6-,7+,8? |
InChI Key |
DKEPUCOVORWHMN-DHBOJHSNSA-N |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1CNC2)O |
Canonical SMILES |
C1C2CC(CC1CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


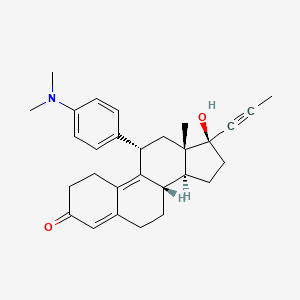

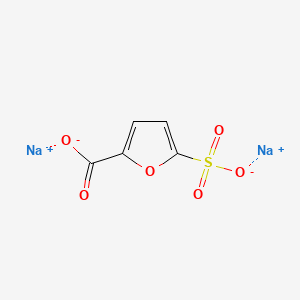

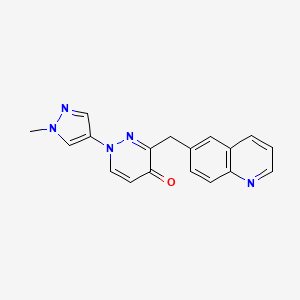
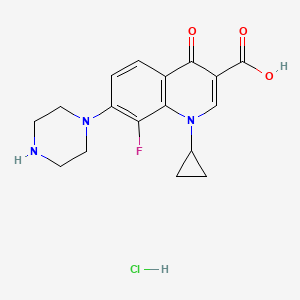
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide](/img/structure/B13846526.png)
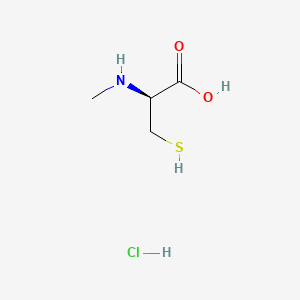
![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)
